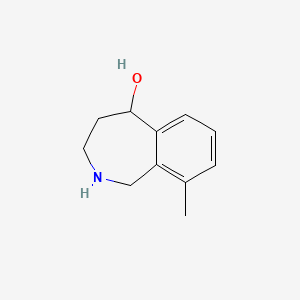![molecular formula C16H17Cl2N3O3S B12097085 Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B12097085.png)
Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-DIAZABICYCLO[3.2.0]HEPTANE, 3-(5,6-DICHLORO-3-PYRIDINYL)-, (1S,5S)-, MONOBENZENESULFONATE is a chemical compound known for its unique structure and significant applications in various fields. This compound is particularly noted for its role in treating pain and other disorders associated with the nicotinic acetylcholine receptor .
Vorbereitungsmethoden
The synthesis of 3,6-DIAZABICYCLO[3.2.0]HEPTANE, 3-(5,6-DICHLORO-3-PYRIDINYL)-, (1S,5S)-, MONOBENZENESULFONATE involves several steps. The synthetic route typically includes the reaction of 3,6-diazabicyclo[3.2.0]heptane with 5,6-dichloro-3-pyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to new derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-DIAZABICYCLO[3.2.0]HEPTANE, 3-(5,6-DICHLORO-3-PYRIDINYL)-, (1S,5S)-, MONOBENZENESULFONATE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential in treating pain and other disorders related to the nicotinic acetylcholine receptor.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by interacting with the nicotinic acetylcholine receptor. This interaction modulates the receptor’s activity, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,6-DIAZABICYCLO[3.2.0]HEPTANE, 3-(5,6-DICHLORO-3-PYRIDINYL)-, (1S,5S)-, MONOBENZENESULFONATE is unique due to its specific structure and high affinity for the nicotinic acetylcholine receptor. Similar compounds include:
- 3,6-DIAZABICYCLO[3.2.0]HEPTANE derivatives with different substituents.
- Other pyridine-based compounds with similar pharmacological profiles .
Eigenschaften
Molekularformel |
C16H17Cl2N3O3S |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9) |
InChI-Schlüssel |
QDWNBBFBKYGQFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B12097008.png)



![6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097042.png)





![anti-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid ethyl ester](/img/structure/B12097078.png)
![(4AR,6R,7R,8S,8AR)-7,8-Bis(benzyloxy)-2-methyl-hexahydropyrano[3,2-D][1,3]dioxin-6-OL](/img/structure/B12097084.png)
